4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound “4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity. The molecule also contains a benzo[d]thiazol-2-yl group, which is a type of heterocyclic aromatic compound. These types of compounds are often found in dyes, pharmaceuticals, and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar structure due to the presence of the aromatic rings. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The aromatic rings could also participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives are known for their broad spectrum of biological activities, making them significant in the field of medicinal chemistry. These compounds, including various derivatives of benzothiazole, have shown antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and potential antitumor agents. The structural simplicity and versatility of benzothiazole allow for the development of a wide range of chemotherapeutic agents, highlighting its importance in drug discovery and development. Several molecules containing the benzothiazole ring system are currently in use for treating various diseases, underscoring the continuing interest in exploring this scaffold for new therapeutic agents (Kamal, Hussaini, & Malik, 2015).
Synthetic Approaches and Biological Importance
The synthetic methodologies for benzothiazole derivatives, including 2-(thio)ureabenzothiazoles, have been thoroughly reviewed, highlighting their significance in medicinal chemistry. These compounds exhibit a broad range of pharmacological activities, making them crucial for the development of new therapeutic agents. The review covers various synthetic methods, providing insights into the chemical reactions used to synthesize benzothiazole derivatives with diverse substituents, thereby offering valuable information for medicinal chemists focused on this class of compounds (Rosales-Hernández et al., 2022).
Pharmacological Activities of Benzothiazoles
The pharmacological activities of benzothiazole and its derivatives have been extensively reviewed, demonstrating the wide range of biological effects these compounds can exhibit. From antimicrobial to anti-inflammatory, antitubercular, and antioxidant activities, benzothiazole derivatives have shown potential in various therapeutic areas. Their structural flexibility and the ability to incorporate various substituents make them adaptable for addressing a multitude of health conditions, further emphasizing the potential of benzothiazole derivatives in medicinal chemistry (Sumit, Kumar, & Mishra, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11(2)25(22,23)14-7-5-13(6-8-14)17(21)20-18-19-15-9-4-12(3)10-16(15)24-18/h4-11H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRHMIYWOASFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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